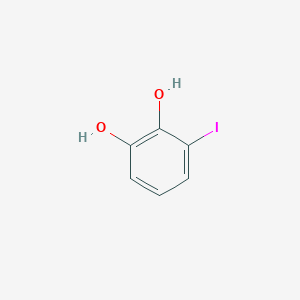

3-Iodobenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMAHCJCCNMIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595141 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19337-60-1 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3 Iodobenzene 1,2 Diol

Classical Approaches to the Synthesis of 3-Iodobenzene-1,2-diol

Classical synthetic methodologies for this compound have traditionally relied on multi-step sequences and the transformation of carefully selected precursors. These methods prioritize product formation through established, well-understood reaction pathways.

Multi-Step Conventional Synthetic Routes

Conventional synthesis of substituted aromatic compounds often involves a sequence of reactions where the order of substituent introduction is critical to achieving the desired regiochemistry. lumenlearning.com For a molecule like this compound, a typical multi-step approach would begin with a readily available starting material, such as benzene (B151609) or catechol, and proceed through a series of protection, functionalization, and deprotection steps.

One hypothetical, yet classically designed, route could start with the protection of the hydroxyl groups of catechol (1,2-dihydroxybenzene) to prevent unwanted side reactions during the subsequent iodination step. This could be achieved by converting them to methoxy (B1213986) groups, forming veratrole (1,2-dimethoxybenzene). The subsequent electrophilic iodination would then be directed by the ortho, para-directing methoxy groups. However, this would likely lead to a mixture of isomers, primarily 4-iodoveratrole, making the synthesis of the 3-iodo isomer challenging and inefficient by this specific path.

A more regioselective classical approach involves utilizing a starting material with directing groups that favor the desired substitution pattern, followed by conversion of those groups. The principles of electrophilic aromatic substitution dictate the strategic order of reactions to ensure the correct placement of substituents on the benzene ring. lumenlearning.com

Precursor-Based Syntheses of this compound

Precursor-based syntheses utilize starting materials that already contain a significant portion of the target molecule's structure. A common and powerful method for introducing an iodine atom onto an aromatic ring is the Sandmeyer-type reaction, which starts from a primary aromatic amine. wikipedia.orguomustansiriyah.edu.iq

In the context of this compound synthesis, a suitable precursor would be 3-aminobenzene-1,2-diol (B1330042) or a protected version thereof. The synthesis would proceed via the following key steps:

Diazotization : The primary amine group of the precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. uomustansiriyah.edu.iq

Iodination : The resulting diazonium salt is then treated with a solution of potassium iodide. This causes the diazonium group to be replaced by an iodine atom, with the evolution of nitrogen gas. wikipedia.orguomustansiriyah.edu.iq

Deprotection (if necessary): If the diol functionality was protected during the diazotization and iodination steps, a final deprotection step would be required to yield this compound.

This precursor-based approach offers high regioselectivity, as the position of the iodine atom is determined by the position of the amine group in the starting material.

| Approach | Typical Starting Material | Key Transformation | Primary Advantage |

|---|---|---|---|

| Multi-Step Route | Benzene, Catechol | Electrophilic Aromatic Substitution, Protection/Deprotection | Utilizes simple, inexpensive starting materials. |

| Precursor-Based Synthesis | 3-Aminobenzene-1,2-diol (or protected form) | Diazotization followed by Sandmeyer-type reaction | High regioselectivity for iodine placement. |

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These modern strategies aim to reduce waste, minimize energy consumption, and often employ catalytic systems to achieve transformations that are difficult or inefficient using classical methods.

Catalytic Methods in this compound Synthesis

Catalytic methods offer a powerful alternative to stoichiometric reagents for the iodination of aromatic rings. These methods can provide high yields and selectivities under milder reaction conditions. For the synthesis of this compound, direct catalytic iodination of catechol could be envisioned, although controlling regioselectivity remains a significant challenge. More commonly, a protected catechol or a different precursor would be used.

Various catalytic systems have been developed for the iodination of electron-rich arenes:

Gold Catalysis : Gold(I) catalysts have been shown to enable the efficient iodination of various electron-rich arenes using N-Iodosuccinimide (NIS) under mild conditions. organic-chemistry.org

Disulfide Catalysis : In the presence of a disulfide catalyst, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can act as an effective iodine source for the electrophilic iodination of activated aromatic compounds. organic-chemistry.org

Copper Catalysis : Copper iodide (CuI) in conjunction with diamine ligands can catalyze the iodination of aryl bromides, providing a route to convert a more readily available brominated precursor into the desired iodinated compound. researchgate.net For instance, 3-bromobenzene-1,2-diol (B77559) could be converted to this compound using such a system with potassium iodide. researchgate.net

These catalytic reactions often proceed via mechanisms that enhance the electrophilicity of the iodine source or facilitate halogen exchange, leading to efficient transformations. organic-chemistry.org

| Catalyst Type | Iodine Source | Key Feature | Reference |

|---|---|---|---|

| Gold(I) Chloride | N-Iodosuccinimide (NIS) | Operates under mild conditions for electron-rich arenes. | organic-chemistry.org |

| Disulfide / Lewis Base | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Activates DIH to promote iodination. | organic-chemistry.org |

| Copper(I) Iodide / Diamine Ligand | Potassium Iodide (KI) | Catalyzes halogen exchange (e.g., Br to I). | researchgate.net |

Chemoenzymatic Production Routes for this compound

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with traditional chemical reactions to create efficient and highly specific reaction pathways. A notable chemoenzymatic approach to synthesizing catechols involves the use of dioxygenase enzymes. researchgate.net

Specifically, toluene (B28343) dioxygenase (TDO) and related enzymes from bacteria, such as certain strains of Pseudomonas putida, can catalyze the cis-dihydroxylation of monosubstituted benzenes. researchgate.netrsc.org In this context, a powerful route to this compound involves:

Biocatalytic Dihydroxylation : Iodobenzene (B50100) is used as a substrate for a microorganism expressing a dioxygenase enzyme. The enzyme catalyzes the addition of two hydroxyl groups across a double bond in the aromatic ring, producing an enantiopure cis-1,2-dihydroxy-3-iodocyclohexa-3,5-diene (cis-dihydrodiol). researchgate.net

Chemical Aromatization : The resulting cis-dihydrodiol intermediate is then chemically rearomatized. This step is typically an acid-catalyzed dehydration or can be accomplished with a suitable dehydrogenase enzyme, which eliminates water and restores the aromatic ring, yielding this compound.

This chemoenzymatic approach is highly attractive as it can establish the catechol framework with high stereoselectivity and regioselectivity in a single biocatalytic step, starting from a simple iodinated precursor. researchgate.netrsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be evaluated and improved through the application of these principles.

Catalysis (Principle #9) : The use of catalytic methods (as described in 2.2.1) is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste. nih.gov

Use of Renewable Feedstocks (Principle #7) : The chemoenzymatic route (2.2.2) utilizes biological systems (microorganisms) which are renewable. This approach can also leverage renewable feedstocks to grow the microbial cultures.

Safer Solvents and Auxiliaries (Principle #5) : Modern synthetic approaches aim to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org Chemoenzymatic reactions are often performed in aqueous media, which is a significant environmental benefit. nih.gov

Reduce Derivatives (Principle #8) : Direct C-H iodination or direct dihydroxylation of iodobenzene avoids the need for protection/deprotection steps common in classical multi-step syntheses, thereby reducing the number of steps and potential waste generation. nih.gov

Design for Energy Efficiency (Principle #6) : Biocatalytic and many modern catalytic reactions can be run at ambient temperature and pressure, significantly reducing the energy requirements compared to classical methods that may require high temperatures for refluxing. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Catalysis | Employing catalytic systems (e.g., Cu, Au) for iodination instead of stoichiometric reagents. |

| Safer Solvents | Utilizing aqueous media for chemoenzymatic reactions. |

| Reduce Derivatives | Direct functionalization routes (e.g., enzymatic dihydroxylation) avoid protection/deprotection steps. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is common in biocatalysis. |

Stereoselective and Regioselective Synthesis Considerations for this compound Derivatives

The synthesis of specific isomers of substituted catechols requires careful control over the reaction conditions to ensure the desired regioselectivity. The introduction of an iodine atom at the 3-position of the catechol ring is influenced by the directing effects of the two hydroxyl groups.

Regioselective Synthesis:

Direct iodination of catechol often leads to a mixture of products, with the 4-iodo isomer typically being the major product due to the electronic and steric factors governing electrophilic aromatic substitution on the catechol ring. However, achieving regioselectivity for the 3-position can be approached through several strategies:

Use of Directing Groups: A common strategy involves the use of a protecting or directing group to block the more reactive positions (4 and 5) on the catechol ring, thereby favoring substitution at the 3-position. Subsequent removal of the directing group would yield the desired 3-iodocatechol.

Control of Reaction Conditions: The choice of iodinating agent, solvent, and temperature can significantly influence the regiochemical outcome of the reaction. For instance, the use of milder iodinating agents or specific catalytic systems might favor the formation of the less common 3-iodo isomer. Research into the laccase-catalyzed iodination of p-substituted phenols has shown high chemoselectivity, suggesting that enzymatic methods could offer a route to specific isomers, although this has not been specifically demonstrated for 3-iodocatechol. nih.gov

Multi-step Synthesis: A multi-step synthetic route starting from a pre-functionalized benzene ring can provide unambiguous access to this compound. This could involve, for example, the synthesis of a 3-halophenol derivative which is then converted to the catechol.

Stereoselective Synthesis of Derivatives:

While this compound itself is achiral, its derivatives can possess stereocenters. The stereoselective synthesis of such derivatives is crucial for applications where specific enantiomers or diastereomers are required, particularly in the pharmaceutical industry. General strategies that could be applied to the synthesis of chiral derivatives of this compound include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the catechol core can direct subsequent reactions to occur in a stereoselective manner.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective or diastereoselective introduction of functional groups onto a pre-existing 3-iodocatechol framework or a precursor molecule.

Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

The development of stereoselective methods for the synthesis of 1,3-diols is an active area of research, with biocatalysts showing promise in achieving high enantioselectivity. rsc.org However, specific examples of the stereoselective synthesis of derivatives of this compound are not extensively reported in the literature, indicating a potential area for future research.

The following table summarizes potential reagents and conditions that could be explored for the regioselective synthesis of this compound based on general methods for phenol (B47542) iodination.

| Iodinating Agent | Oxidant/Catalyst | Solvent | Potential for Regiocontrol |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents | Moderate; may favor 4-isomer |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Acetonitrile | Can offer good regioselectivity in some cases |

| Iodosylbenzene | Ammonium Iodide | Buffered medium | Can allow for controlled mono-iodination |

| Iodine monochloride (ICl) | - | Inert solvents (e.g., CH₂Cl₂) | Highly reactive, may lead to mixtures |

Industrial-Scale Production Methodologies and Scalability Studies for this compound

The transition from laboratory-scale synthesis to industrial-scale production of a fine chemical like this compound presents several challenges. These include ensuring consistent product quality, optimizing reaction efficiency, managing costs, and addressing safety and environmental concerns.

Key Considerations for Industrial-Scale Production:

Process Safety and Environmental Impact: Iodination reactions can involve corrosive and hazardous materials. For example, the use of strong acids in some iodination processes necessitates neutralization steps that generate large amounts of waste and heat, posing challenges for industrial-scale operations. google.com The development of greener synthetic routes using less hazardous reagents and solvents is a key goal for sustainable industrial production. Electrochemical methods for iodination, which can generate the iodinating species in situ, represent a promising green approach.

Reaction Engineering and Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. Continuous flow reactors are increasingly being considered for the production of fine chemicals as they can offer better control over reaction conditions and improved safety compared to batch reactors.

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in the manufacturing process. The choice of purification method (e.g., crystallization, chromatography) will depend on the purity requirements and the physical properties of this compound. The stability of catechols, which can be prone to oxidation, is also a key consideration during processing and storage. wur.nl

Scalability Studies:

The following table outlines some of the key challenges and potential solutions for the industrial-scale production of this compound.

| Challenge | Potential Solution |

| Regioselectivity | Development of highly selective catalysts or multi-step synthesis with directing groups. |

| Handling of Hazardous Reagents | Use of in-situ generated iodinating species (e.g., electrochemistry), milder reagents, or enzymatic methods. |

| Waste Generation | Optimization of reaction stoichiometry, catalyst recycling, and use of greener solvents. |

| Product Stability | Processing and storage under inert atmosphere to prevent oxidation. |

| Cost of Iodinating Agents | Use of inexpensive iodine sources like potassium iodide with an appropriate oxidant. |

Chemical Reactivity and Reaction Mechanisms of 3 Iodobenzene 1,2 Diol

Electrophilic and Nucleophilic Reactions Involving the Aromatic Core of 3-Iodobenzene-1,2-diol

The aromatic core of this compound is highly electron-rich due to the powerful +M (mesomeric) effect of the two hydroxyl groups. This significantly enhances its nucleophilicity, making it highly susceptible to electrophilic aromatic substitution reactions. stackexchange.com The hydroxyl groups are strongly activating and ortho-, para-directing. In this molecule, the positions ortho and para to the hydroxyl groups are C4, C5, and C6. The iodine atom, while deactivating due to its inductive (-I) effect, is also an ortho-, para-director. The combined influence of these substituents directs incoming electrophiles to the positions most activated by the hydroxyl groups. Therefore, electrophilic attack is predicted to occur preferentially at the C4, C5, or C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. msu.edu

Conversely, nucleophilic aromatic substitution on the ring is generally unfavorable. Such reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. The electron-donating nature of the hydroxyl groups further disfavors this reaction pathway by increasing the electron density of the aromatic ring.

Reactivity of the Vicinal Hydroxyl Groups in this compound

The two adjacent hydroxyl groups on the aromatic ring are a key feature of the molecule, exhibiting reactivity typical of phenols but also enabling unique transformations due to their proximity.

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) and etherification with alkyl halides. These reactions can be controlled to yield mono- or di-substituted products.

Esterification: This can be achieved through acid-catalyzed reaction with a carboxylic acid or by reaction with an acyl halide in the presence of a base. google.com The process can be selective, leading to monoesters or diesters depending on the stoichiometry and reaction conditions. google.com

Etherification: A common method for ether formation is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a strong base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This can be performed stepwise to produce monoethers, diethers, or even cyclic ethers by using a dihaloalkane linker.

The catechol moiety is highly susceptible to oxidation. The presence of two electron-donating hydroxyl groups lowers the oxidation potential of the ring system.

Oxidation: this compound can be readily oxidized to form the corresponding ortho-quinone, 3-iodo-1,2-benzoquinone. This transformation can be accomplished using a variety of oxidizing agents, such as iron(III) salts, silver(I) oxide, or electrochemical methods. This reactivity is characteristic of catechols, which are more easily oxidized than phenols.

Reduction: Reduction of the aromatic ring is challenging and requires harsh conditions, such as high-pressure catalytic hydrogenation, which would likely also result in the reductive removal of the iodine atom (hydrodeiodination). A more common reduction pathway involves the selective removal of the iodine substituent, which can be achieved using various reducing agents in the presence of a palladium catalyst.

Role of the Iodine Substituent in Directing Reactivity and Selectivity in this compound

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine substituent an excellent leaving group and a versatile functional handle for synthetic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region (known as a σ-hole) on the halogen atom interacts with a Lewis base (a nucleophile or electron-rich species). nih.govsemanticscholar.org This interaction is directional and has found increasing application in crystal engineering, supramolecular chemistry, and catalysis. semanticscholar.org The strength of the halogen bond depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group it is attached to. nih.gov In the solid state, the iodine atom of this compound can form halogen bonds with Lewis basic sites, such as the hydroxyl groups of neighboring molecules, influencing its crystal packing structure.

Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity in the initial oxidative addition step of the catalytic cycle. libretexts.org This allows this compound to serve as a building block for the synthesis of more complex substituted biaryls, stilbenes, and alkynes. The presence of the hydroxyl groups may sometimes necessitate the use of a protecting group or specific basic conditions to prevent side reactions.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This is one of the most widely used methods for constructing biaryl structures. youtube.comorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov It is a powerful tool for C-C bond formation, typically yielding the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylalkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net This method is highly efficient for forming C(sp²)-C(sp) bonds. libretexts.org

Table 1: Overview of Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst + Base | Substituted biaryl |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd catalyst + Base | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Arylalkyne |

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound, also known as 3-iodocatechol, is governed by the interplay of its three functional components: the aromatic ring, the vicinal diol (catechol) moiety, and the iodine substituent. Mechanistic investigations into its transformations, while not always explicitly detailing this specific molecule, can be inferred from studies on analogous iodinated and catechol-containing compounds. The primary transformations of this compound can be categorized into reactions involving the carbon-iodine bond, the diol functionality, and the aromatic ring itself.

A significant area of transformation for this compound involves the cleavage of the C–I bond, which is weaker than C–Br or C–Cl bonds, making the compound more reactive in certain coupling reactions. wikipedia.org These transformations are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most important classes of reactions for aryl iodides is palladium-catalyzed cross-coupling. nobelprize.orgscience.gov The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This step is followed by transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion (in the case of Heck coupling), and culminates in reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com For this compound, the presence of the hydroxyl groups can influence the electronic properties of the aromatic ring and potentially coordinate with the metal center, thereby affecting the reaction kinetics.

The mechanism for a generic palladium-catalyzed Suzuki coupling of this compound is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

Transmetalation: An organoboron compound transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

| Step | Intermediate/Transition State | Description |

| 1 | Oxidative Addition Adduct | Formation of an arylpalladium(II) iodide complex. |

| 2 | Transmetalation Complex | The organoboron reagent coordinates to the palladium center. |

| 3 | Reductive Elimination Precursor | Both organic partners are coordinated to the palladium center. |

Copper-catalyzed cross-coupling reactions also represent a key transformation for this compound. These reactions can proceed through various mechanisms, often involving Cu(I)/Cu(III) catalytic cycles. In a typical copper-catalyzed coupling with a nucleophile, the mechanism may involve the formation of an organocopper intermediate. For instance, in a copper-catalyzed silylation, an iodoarene can be activated by zinc, followed by interaction with a copper catalyst to form a bimetallic species that then reacts with a halosilane. nih.gov

The catechol moiety of this compound is susceptible to oxidation. The mechanism of catechol oxidation can be complex and may proceed through a one-electron or two-electron pathway, often involving the formation of a semiquinone radical anion and subsequently an o-quinone. mdpi.com The oxidation can be initiated by chemical oxidants or catalyzed by enzymes like catechol oxidase. rsc.orgnih.gov Mechanistic studies on synthetic models of catechol oxidase have provided insights into the catalytic cycle, which often involves the binding of the catechol to a dinuclear copper center. rsc.orgnih.gov

A plausible mechanism for the oxidation of this compound to the corresponding o-quinone is as follows:

Deprotonation: The catechol hydroxyl groups are deprotonated.

Electron Transfer: Stepwise or concerted transfer of two electrons to an oxidizing agent.

Product Formation: Formation of the highly reactive 3-iodo-1,2-benzoquinone.

| Stage | Key Species | Mechanistic Detail |

| Initial | This compound | Substrate for oxidation. |

| Intermediate | Semiquinone radical | Formed via a one-electron oxidation step. |

| Final | 3-Iodo-1,2-benzoquinone | Product of a two-electron oxidation. |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. stackexchange.com These groups are ortho, para-directing. stackexchange.com However, the positions ortho and para to the hydroxyl groups are already substituted (one with iodine and the other with a hydroxyl group). Therefore, further substitution is directed to the remaining available positions. The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.org

Derivatization and Analog Synthesis Based on the 3 Iodobenzene 1,2 Diol Scaffold

Synthesis of Ethers and Esters of 3-Iodobenzene-1,2-diol

The hydroxyl groups of this compound are amenable to standard etherification and esterification reactions, allowing for the synthesis of a variety of derivatives.

Ethers: The formation of ethers from this compound can be readily achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established method involves the deprotonation of the catechol's hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide. youtube.com This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.comutahtech.edu By using one or two equivalents of the alkyl halide, it is possible to selectively synthesize mono- or di-ethers. For instance, the reaction with two equivalents of methyl iodide would yield 3-iodo-1,2-dimethoxybenzene. The choice of a strong base and an aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate the reaction and minimize side products. jk-sci.com

Esters: Esters of this compound can be prepared by reacting the catechol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For example, treatment with excess acetyl chloride or acetic anhydride (B1165640) would produce 3-iodobenzene-1,2-diyl diacetate. A related and important transformation is the synthesis of iodosobenzene (B1197198) diacetate from iodobenzene (B50100), which involves the oxidation of the iodine atom and its subsequent esterification. orgsyn.orggoogle.comgoogle.com This hypervalent iodine compound is a useful oxidizing agent in its own right. organic-chemistry.org The esterification of diols is a common industrial process, and similar principles can be applied to this compound. nbinno.com

Below is a table summarizing representative ether and ester derivatives of this compound and the general synthetic methods.

| Derivative Name | Structure | General Synthetic Method |

| 3-Iodo-1,2-dimethoxybenzene | Williamson Ether Synthesis | |

| 3-Iodobenzene-1,2-diyl diacetate | Acylation with Acyl Halide/Anhydride |

Preparation of Heterocyclic Systems Incorporating the this compound Framework

The catechol unit of this compound is an excellent precursor for the synthesis of various oxygen-containing heterocyclic systems. The two adjacent hydroxyl groups can act as nucleophiles in cyclocondensation reactions to form five- or six-membered rings.

A prominent example is the synthesis of 1,3-benzodioxole (B145889) derivatives . These are typically formed by reacting a catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. worldresearchersassociations.comnih.gov This reaction proceeds through a double Williamson ether synthesis, where the two hydroxyl groups displace the two halogen atoms to form the five-membered dioxole ring. Applying this to this compound would yield iodinated 1,3-benzodioxole derivatives, which are valuable building blocks in organic synthesis. worldresearchersassociations.comfrontiersin.org

Another important class of heterocycles accessible from this scaffold are phenoxazines . The synthesis of phenoxazines can be achieved through the condensation of a catechol derivative with an o-aminophenol. nih.gov This reaction typically involves an oxidative coupling process. The resulting phenoxazine (B87303) structure incorporates the catechol ring into a larger, planar heterocyclic system. Phenoxazine derivatives are of significant interest due to their applications as dyes, fluorescent probes, and in medicinal chemistry. nbinno.comnih.govresearchgate.netbeilstein-journals.orgnih.gov The presence of the iodine atom on the phenoxazine ring system derived from this compound would offer a handle for further functionalization.

The following table illustrates key heterocyclic systems derived from a catechol framework.

| Heterocyclic System | General Structure | Synthetic Approach |

| 1,3-Benzodioxole | Reaction with dihalomethanes | |

| Phenoxazine | Condensation with o-aminophenols |

Synthesis of Polymeric Materials Utilizing this compound as a Monomer

Catechol-containing polymers have garnered significant attention due to their strong adhesive properties and biocompatibility, inspired by the adhesive proteins of marine mussels. nih.gov Halogenated catechols, in particular, have been used to synthesize polymers with enhanced properties, such as antimicrobial activity. nih.govmdpi.com

This compound can be utilized as a monomer in the synthesis of functional polymers. One common approach is to first introduce a polymerizable group, such as a vinyl or methacrylamide (B166291) moiety, to the catechol. For example, halogenated dopamine (B1211576) methacrylamide (DMA), which contains a catechol side chain, has been copolymerized to create antimicrobial hydrogels and coatings. nih.gov This suggests that an analogous iodinated monomer derived from this compound could be synthesized and polymerized.

The polymerization of catechol derivatives often requires the hydroxyl groups to be protected (e.g., as methyl ethers) to prevent unwanted side reactions and oxidation during the polymerization process. google.com After polymerization, these protecting groups can be removed to regenerate the catechol functionality.

Furthermore, the halogen atom can play a crucial role in the polymerization process itself. In catalyst transfer polycondensation, a method used to create π-conjugated polymers, the type of halogen on the monomer (chlorine, bromine, or iodine) significantly influences the catalyst's resting state and can affect the control over the polymerization. researchgate.net Specifically, for iodinated monomers, a Ni(II)-thienyl iodide complex has been identified as the resting state, which can lead to inhibition by magnesium salt by-products. researchgate.net This highlights the importance of considering the iodine substituent when designing polymerization strategies for this compound.

Oxidative polymerization is another route to creating polymers from catechols, where oxidation of the catechol to a reactive quinone form can lead to cross-linking and polymerization. uky.eduuky.edu

Design and Synthesis of Related Halogenated Catechol Derivatives

The synthesis of various halogenated catechol derivatives allows for the fine-tuning of the electronic and biological properties of molecules based on the catechol scaffold. Besides this compound, other iodinated, brominated, and chlorinated catechols can be prepared through several synthetic routes.

Iodination: The direct iodination of catechol can be challenging due to the high reactivity of the ring and the potential for over-iodination and oxidation. A common strategy is to iodinate a more stable precursor, such as a dimethoxybenzene derivative, followed by demethylation to yield the iodinated catechol. For instance, 1,3-dimethoxybenzene (B93181) can be iodinated to produce 4-iodo-1,3-dimethoxybenzene, and di-iodination is also possible. google.comresearchgate.net Subsequent cleavage of the methyl ethers, for example with boron tribromide (BBr₃), would yield the corresponding iodinated catechol. The iodination of aromatic compounds can be achieved using various reagents, including iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. researchgate.netwikipedia.orggoogle.com

Bromination and Chlorination: The bromination of catechol is a known transformation and typically leads to di- or tetra-brominated products due to the strong activating effect of the hydroxyl groups. semanticscholar.orgacs.org The regioselectivity can be influenced by the reaction conditions and the brominating agent used. Similarly, chlorination of phenols is a widely studied reaction, and methods for selective chlorination exist, which could be adapted for catechol to produce chlorinated derivatives. mdpi.com Enzymatic halogenation using chloroperoxidase has also been explored for the synthesis of chlorinated phenolic compounds. rsc.org

The table below lists some related halogenated catechol derivatives.

| Compound Name | Structure |

| 4-Iodobenzene-1,2-diol | |

| 4,5-Dibromocatechol | |

| 4-Chlorocatechol |

Spectroscopic Characterization Methodologies for 3 Iodobenzene 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Iodobenzene-1,2-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of this compound can be established.

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a characteristic spectrum. The molecule has three aromatic protons and two hydroxyl protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and splitting patterns of the aromatic protons.

Expected Chemical Shifts (δ): The protons on the aromatic ring are influenced by the electron-donating hydroxyl (-OH) groups and the electron-withdrawing, electronegative iodine (-I) atom. The hydroxyl groups tend to shield the ring protons (shifting them upfield), while the iodine atom has a more complex effect but generally deshields them (shifting them downfield). The proton ortho to the iodine atom is expected to be the most downfield.

Splitting Patterns: The coupling (spin-spin splitting) between adjacent protons provides connectivity information. The proton at C4 will be split by the proton at C5 into a doublet. The proton at C5 will be split by both the proton at C4 and C6 into a triplet (or more accurately, a doublet of doublets). The proton at C6 will be split by the proton at C5 into a doublet.

Hydroxyl Protons: The signals for the two hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 6.9 - 7.2 | Doublet (d) |

| H-5 | 6.7 - 6.9 | Triplet (t) |

| H-6 | 6.8 - 7.1 | Doublet (d) |

| 1-OH, 2-OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) |

Note: Predicted values are based on the analysis of substituent effects on the benzene ring and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the proton-decoupled spectrum, corresponding to the six unique carbon atoms in the aromatic ring.

Expected Chemical Shifts (δ): The chemical shifts are influenced by the attached substituents.

C1 and C2: The carbons bearing the hydroxyl groups (C1, C2) will be significantly downfield shifted (typically in the 140-155 ppm range) due to the deshielding effect of the oxygen atoms.

C3: The carbon atom directly bonded to the iodine (ipso-carbon) is expected to appear at a much higher field (further upfield, ~90-100 ppm), which is a characteristic effect of iodine substitution on an aromatic ring.

C4, C5, C6: These carbons will resonate in the typical aromatic region (115-130 ppm), with their exact shifts determined by their position relative to the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 145 - 150 |

| C2 | 144 - 149 |

| C3 | 95 - 105 |

| C4 | 125 - 130 |

| C5 | 118 - 123 |

| C6 | 120 - 125 |

Note: Predicted values are based on substituent effects from analogous compounds like catechol and iodobenzene (B50100).

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, confirming the H4-H5 and H5-H6 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link H4 to C4, H5 to C5, and H6 to C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (C1, C2, C3) by observing their correlations with nearby protons. For example, the proton H4 would show a correlation to C2, C3, and C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

Key expected vibrational frequencies for this compound include:

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

Aromatic C-H Stretching: Weak to medium sharp bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-O Stretching: A strong band in the 1200-1280 cm⁻¹ region corresponds to the stretching vibration of the aryl C-O bond.

C-I Stretching: The carbon-iodine bond vibration is expected to appear at a low frequency, typically in the 480-610 cm⁻¹ range in the far-IR or Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1280 | Strong |

| C-I Stretch | 480 - 610 | Medium to Weak |

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

For this compound (C₆H₅IO₂), the exact monoisotopic mass is 235.9334 Da. nih.gov

Molecular Ion Peak ([M]⁺•): The mass spectrum is expected to show a prominent molecular ion peak at m/z ≈ 236. nih.gov

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for iodo-phenolic compounds include:

Loss of Iodine: A very common fragmentation is the cleavage of the weak C-I bond, leading to a significant peak at m/z 109, corresponding to the [C₆H₅O₂]⁺ fragment.

Loss of CO: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (CO, 28 Da), which could lead to subsequent fragment ions.

Loss of H₂O: The presence of two adjacent hydroxyl groups might facilitate the loss of a water molecule (H₂O, 18 Da).

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 236 | [C₆H₅IO₂]⁺• | Molecular Ion ([M]⁺•) |

| 109 | [C₆H₅O₂]⁺ | [M - I]⁺ |

| 127 | [I]⁺ | Cleavage of C-I bond |

Note: The relative abundance of these fragments can help confirm the identity and structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The parent compound, 1,2-benzenediol (catechol), typically shows absorption maxima (λ_max) around 215 nm and 275 nm in a non-polar solvent. The introduction of an iodine atom onto the ring is expected to influence these transitions.

Bathochromic Shift (Red Shift): The iodine atom, acting as an auxochrome with its lone pairs of electrons, can interact with the π-system of the ring. This, along with the "heavy atom effect," typically causes a shift of the absorption maxima to longer wavelengths (a bathochromic shift). Therefore, the λ_max for this compound is expected to be slightly higher than that of catechol.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

| π → π* (Primary) | ~220 nm |

| π → π* (Secondary) | ~280 nm |

Note: The exact λ_max and molar absorptivity (ε) are dependent on the solvent used for the analysis.

Advanced Spectroscopic Methods for Investigating this compound

The comprehensive structural elucidation and characterization of this compound and its derivatives rely on the application of a suite of advanced spectroscopic methodologies. While detailed spectroscopic data for this compound itself is not extensively available in publicly accessible literature, the analytical approaches employed for its derivatives and related substituted catechols provide a clear framework for its characterization. These techniques are crucial for confirming the molecular structure, determining stereochemistry, and understanding the electronic properties of such compounds.

Advanced spectroscopic methods go beyond simple one-dimensional NMR and basic mass spectrometry, offering deeper insights into the molecular framework and connectivity. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), advanced mass spectrometry techniques, and single-crystal X-ray diffraction are indispensable tools in modern chemical research for the unambiguous characterization of novel and known compounds.

In the context of this compound and its analogues, these advanced methods would be employed to:

Unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra.

Elucidate the through-bond and through-space correlations between atoms.

Confirm the elemental composition and fragmentation patterns.

Determine the three-dimensional arrangement of atoms in the solid state.

The following subsections will discuss the application of these advanced spectroscopic techniques, drawing upon data from closely related derivatives to illustrate their utility in the study of this compound.

Spectroscopic Data for a Derivative: 5-Bromo-3-iodocatechol

To illustrate the application of standard spectroscopic methods in this class of compounds, ¹H and ¹³C NMR data for the derivative 5-Bromo-3-iodocatechol are presented below. This data provides a basis for understanding the expected spectral features of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.24 | d | 2.3 | Ar-H |

| ¹H | 6.89 | d | 2.3 | Ar-H |

| ¹³C | 147.0 | s | - | Ar-C |

| ¹³C | 146.9 | s | - | Ar-C |

| ¹³C | 132.0 | s | - | Ar-C |

Data sourced from a doctoral dissertation on synthetic efforts towards natural product synthesis.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

While one-dimensional NMR provides fundamental information about the chemical environment of nuclei, 2D-NMR experiments are essential for establishing the connectivity of the molecular structure. For a molecule like this compound, the following 2D-NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of carbon signals based on their attached protons.

The application of these techniques to a derivative such as 5-Bromo-3-iodocatechol would allow for the unambiguous assignment of the aromatic proton and carbon signals, confirming the positions of the bromo, iodo, and hydroxyl substituents.

Advanced Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₅IO₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule and the relative stability of its constituent parts. For instance, the fragmentation of this compound would likely involve the loss of the iodine and hydroxyl groups, providing further confirmation of the molecular structure.

X-ray Crystallography

Computational and Theoretical Studies of 3 Iodobenzene 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Stability of 3-Iodobenzene-1,2-diol

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic stability of this compound. These methods solve the Schrödinger equation, albeit with approximations, to describe the behavior of electrons within the molecule. liverpool.ac.uk

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. ictp.itsciepub.com This method is favored for its balance of computational cost and accuracy. DFT calculations can determine a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as HOMO-LUMO energy gaps. nih.govepstem.net

For substituted benzenes, DFT is used to calculate global and local reactivity descriptors. sciepub.com For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. sciepub.com DFT studies on similar diol-containing aromatic compounds have successfully predicted molecular structures and vibrational spectra that align well with experimental data. nih.gov Furthermore, DFT can be employed to calculate Mulliken atomic charges and map the molecular electrostatic potential (MEP), which helps in identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H5IO2 | nih.gov |

| Molecular Weight | 236.01 g/mol | nih.gov |

| Monoisotopic Mass | 235.93343 Da | nih.gov |

| XLogP3 | 1.9 | nih.gov |

This table contains data computationally predicted by PubChem.

Ab Initio Methods

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, offer a higher level of theory for studying molecular systems. liverpool.ac.uk While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate energies and properties. gaussian.com

These methods have been applied to study related hypervalent iodine compounds, analyzing factors like bond lengths and the influence of ligands on molecular stability. arkat-usa.org For this compound, ab initio calculations can precisely model the iodine-oxygen bonds and the intramolecular interactions, such as hydrogen bonding between the adjacent hydroxyl groups. These calculations are crucial for obtaining accurate geometric parameters and understanding the subtle electronic effects of the iodine substituent on the catechol ring. liverpool.ac.uk

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound by simulating the atomic motions over time. github.io This technique is particularly valuable for understanding the flexibility of the molecule and the dynamics of intramolecular hydrogen bonding. mdpi.com

By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the preferred conformations and the energy barriers between them. github.io For this compound, simulations can illustrate how the molecule behaves in different environments, such as in various solvents. The orientation of the hydroxyl groups and their ability to form hydrogen bonds, both with each other and with solvent molecules, can be studied in detail. This information is critical for understanding its interactions in biological or chemical systems. While specific MD studies on this compound are not widely published, the methodology has been extensively used for conformational analysis of similar flexible molecules, including other diols and substituted benzenes. researchgate.net

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

For this compound, DFT and ab initio calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for this purpose. liverpool.ac.ukepstem.net The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included. liverpool.ac.uk

Similarly, infrared (IR) and Raman vibrational frequencies can be calculated. epstem.net These calculations provide a theoretical spectrum that, after appropriate scaling to account for approximations in the method, can be matched with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov

UV-Vis spectra can also be simulated using methods like Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excited states. anu.edu.au This allows for the prediction of absorption maxima (λmax) and provides insight into the electronic transitions occurring within the molecule. anu.edu.au

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 236.94071 | 133.3 |

| [M+Na]⁺ | 258.92265 | 135.5 |

| [M-H]⁻ | 234.92615 | 128.2 |

| [M+NH₄]⁺ | 253.96725 | 149.4 |

| [M+K]⁺ | 274.89659 | 139.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling potential reaction pathways, chemists can understand how transformations occur at a molecular level.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for predicting reaction rates. researchgate.net For example, if this compound were to undergo oxidation or participate in a coupling reaction, computational models could elucidate the step-by-step mechanism, identify key intermediates, and calculate the associated energy barriers. mdpi.com Studies on related iodoarenes have used these methods to understand their role in reactions like halogen atom transfer and carbonylation. mdpi.comacs.org DFT calculations have been used to determine threshold dissociation energies and explore fragmentation pathways for similar halogenated benzene (B151609) derivatives. sciencesconf.org

In Silico Exploration of Non-Covalent Interactions Involving this compound

Non-covalent interactions play a critical role in molecular recognition, crystal packing, and the stabilization of supramolecular structures. For this compound, the key non-covalent interactions are hydrogen bonding and halogen bonding.

The two adjacent hydroxyl groups can form a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation and reactivity. Computational methods can quantify the strength of this interaction and its effect on the properties of the molecule.

Furthermore, the iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophile. researchgate.net The strength of this interaction is influenced by the substituents on the benzene ring. researchgate.net Computational studies can model these halogen bonds, predict their geometries and energies, and explain how they direct the assembly of molecules in the solid state or in solution. The interplay between hydrogen bonding from the diol functionality and halogen bonding from the iodine atom makes this compound an interesting subject for studies in crystal engineering and supramolecular chemistry. acs.org

Applications of 3 Iodobenzene 1,2 Diol in Organic Synthesis and Materials Science

3-Iodobenzene-1,2-diol as a Versatile Organic Building Block

As a synthon in organic chemistry, this compound provides two distinct reactive sites: the vicinal diol (catechol) and the carbon-iodine bond. biosynth.com This dual functionality allows for sequential and site-selective reactions, making it an attractive starting point for the construction of elaborate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The catechol moiety of this compound can undergo reactions typical of phenols, such as etherification and esterification, while the iodo-substituent serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. biosynth.comru.nl This orthogonal reactivity is crucial for the efficient synthesis of complex molecules.

For instance, the iodo-group can participate in widely used transformations like the Suzuki-Miyaura libretexts.orgorganic-chemistry.orgwikipedia.org and Sonogashira coupling reactions, nih.govrsc.orgorganic-chemistry.org allowing for the introduction of a vast array of aryl, alkyl, or alkynyl groups. This capability is fundamental in building the carbon skeleton of intricate natural products and their analogues. While direct synthesis examples starting from 3-iodocatechol are specific, the principles are well-established with related iodo-aromatic compounds. nih.govresearchgate.net The synthesis of functionalized furans and other heterocyclic compounds often relies on precursors that can undergo such coupling and cyclization cascades. researchgate.net

Interactive Table: Key Reactions of this compound's Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Catechol (-OH) | Etherification | Alkyl halide, Base | Diether |

| Catechol (-OH) | Esterification | Acyl chloride/Carboxylic acid | Diester |

| Catechol (-OH) | Carbonate Formation | Phosgene (B1210022)/CO₂ source | Cyclic Carbonate |

| Aryl Iodide (-I) | Suzuki-Miyaura Coupling | Organoboron, Pd catalyst, Base | Aryl-Aryl/Alkyl bond |

| Aryl Iodide (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-Alkynyl bond |

| Aryl Iodide (-I) | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkenyl bond |

| Aryl Iodide (-I) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Nitrogen bond |

Intermediate in Pharmaceutical and Agrochemical Synthesis

Substituted catechols are recognized as valuable precursors in the production of pharmaceuticals and agrochemicals. bohrium.comrsc.org The 3-substituted catechols, in particular, are key intermediates for important therapeutic agents. For example, related 3-substituted catechols are precursors for antivascular agents like combretastatins and for drugs targeting leukemia. The ability to synthesize 3-iodocatechol, which can then be further functionalized, provides a strategic route to these classes of compounds. The synthesis of such intermediates can be challenging through traditional chemical methods, often suffering from low regioselectivity, making biocatalytic routes an attractive alternative. bohrium.com

Role of this compound in Catalyst Development and Ligand Design

The structure of this compound is inherently suited for applications in coordination chemistry and catalysis. The catechol unit is a well-known bidentate chelating ligand that can bind to a variety of metal centers, forming stable complexes. nih.govbohrium.comrsc.orgresearchgate.netscispace.com This property is the foundation for its potential use in designing new catalysts.

Furthermore, the iodine atom provides a site for post-modification. Through cross-coupling reactions, phosphorus-containing groups (phosphines) or nitrogen-containing heterocycles can be attached to the aromatic ring. libretexts.org This allows for the synthesis of more complex, multidentate ligands with tailored steric and electronic properties for specific catalytic applications. acs.orgbeilstein-journals.org For example, a pyrazole-based ligand could be introduced via a Suzuki coupling at the iodine position to create a tridentate N,N,O-ligand system when combined with the catechol oxygens. The design of such ligands is a cornerstone of modern homogeneous catalysis, enabling precise control over reaction selectivity and efficiency. bhu.ac.in The ability to create libraries of ligands by varying the group coupled at the iodo-position makes this compound a versatile platform for catalyst discovery.

Utilization of this compound in the Preparation of Advanced Functional Materials

The unique chemical properties of this compound also lend themselves to the field of materials science, particularly in the creation of polymers and self-assembled systems.

Precursors for Polymeric Materials

The two hydroxyl groups of the catechol moiety allow this compound to act as a difunctional monomer in polymerization reactions. It can be used to synthesize polyesters and polycarbonates through condensation polymerization with appropriate comonomers like dicarboxylic acids or phosgene derivatives. biosynth.comresearchgate.netnih.gov The direct polymerization of diols with carbon dioxide is also an area of active research for producing polycarbonates under greener conditions. rsc.orgresearchgate.net

The synthesis of polymers containing catechol units is of significant interest due to the adhesive and cross-linking properties these groups impart. bohrium.comrsc.orgacs.org However, the free catechol groups can sometimes interfere with polymerization reactions, necessitating the use of protecting groups that are removed after polymerization is complete. google.com The resulting polymers, bearing pendant catechol and iodo groups, would be highly functional materials, with the potential for subsequent modification (e.g., cross-linking or grafting) via the remaining reactive sites.

Components in Self-Assembled Systems

The catechol group is renowned for its ability to bind strongly to a variety of inorganic and organic surfaces, including metal oxides, silica, and even other polymers. bohrium.comcsic.escas.cnacs.org This bio-inspired adhesion, mimicking the strategy used by mussels, makes catechol derivatives excellent candidates for forming self-assembled monolayers (SAMs) and surface coatings. cas.cnmdpi.com this compound can be used to form such monolayers where the catechol group acts as an anchor to the substrate. The exposed iodo-functionalized surface could then be used for further chemical reactions, allowing for the layer-by-layer construction of complex surface architectures. This "bottom-up" approach is central to nanotechnology and the development of functional surfaces for electronics, sensors, and biomedical devices. cas.cn

Applications of this compound in Research Methodologiesresearchgate.net

Beyond its role as a synthetic intermediate for specific target molecules, this compound is utilized in various research methodologies as a tool to facilitate chemical discovery and analysis. It is employed as a synthon in reactions involving electron-deficient species and is used for the preparation of boronic acid esters. biosynth.com

A notable application is in the field of bioconjugation, where it has been listed for use in custom antibody labeling procedures. biosynth.com This suggests its utility as a linker or modifiable tag that can be attached to biomolecules, enabling their detection, purification, or functional analysis. The dual functionality of the molecule allows it to be covalently attached to a protein or other biological target, while the remaining functional group (either the diol or the iodide) can be used for subsequent chemical modification.

The catechol diol group is a classic precursor for the formation of 1,3-dioxolanes, which are cyclic acetals used as protecting groups for carbonyl compounds in multi-step syntheses. organic-chemistry.org Furthermore, the reactivity of 1,2-diols in oxidative cleavage reactions is a subject of methodological studies. researchgate.netthieme-connect.com While hypervalent iodine reagents like iodobenzene (B50100) diacetate are often used to cleave 1,2-diols, this compound can serve as a substrate in the development and optimization of such oxidative protocols. researchgate.net

The compound's utility in building complex molecular architectures is highlighted in multi-step synthetic sequences developed in research laboratories. The following table details a specific reaction where a related iodophenol is used as a key starting material in a sequence to produce a benzofuran (B130515), illustrating a common methodological approach for which this compound is well-suited. acs.org

| Reaction Step | Starting Material | Reagents & Conditions | Product | Purpose of Transformation |

| 1. Sonogashira Coupling | 2-Iodobenzene-1,3-diol | Triisopropylsilyl acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 1,4-dioxane, 60 °C | 2-((Triisopropylsilyl)ethynyl)benzene-1,3-diol | C-C bond formation to install an alkyne side chain. acs.org |

| 2. Intramolecular Cyclization | 2-((Triisopropylsilyl)ethynyl)benzene-1,3-diol | CuCl, Cs₂CO₃, MeCN, 80 °C | 2-(Triisopropylsilyl)benzofuran-4-ol | Formation of the heterocyclic benzofuran ring system. acs.org |

This sequence showcases how the aryl iodide functionality is first exploited in a cross-coupling reaction, followed by a reaction involving the hydroxyl group to achieve a cyclization, a common strategy in modern synthetic methodology. acs.org Similarly, the synthesis of specialized phosphino-imidazopyridine ligands for use in Suzuki-Miyaura cross-coupling reactions has involved iodination of a heterocyclic core followed by a palladium-catalyzed phosphination, demonstrating another research application for which an iodo-functionalized compound is critical. rsc.org

Future Directions and Open Questions in 3 Iodobenzene 1,2 Diol Research

Exploration of Novel Synthetic Routes for 3-Iodobenzene-1,2-diol with Enhanced Efficiency and Selectivity

The development of efficient and selective methods for synthesizing this compound is a cornerstone for its widespread application. Current synthetic strategies, while functional, often present challenges in terms of yield, regioselectivity, and environmental impact. Future research is anticipated to focus on overcoming these limitations.

One promising avenue is the advancement of biocatalytic methods . The use of engineered enzymes, such as toluene (B28343) dioxygenase expressed in recombinant organisms like Escherichia coli, has demonstrated the capability to produce 3-substituted catechols from corresponding substituted benzenes. researchgate.nettechnion.ac.il This approach offers a green alternative to traditional chemical syntheses, often proceeding under mild, aqueous conditions. technion.ac.il Future work could focus on enhancing the substrate scope and catalytic efficiency of these enzymes through directed evolution and protein engineering to specifically optimize the production of this compound.

Another key area is the refinement of chemo-enzymatic and multi-step chemical syntheses . While purely chemical methods exist, such as those starting from anilines or utilizing palladium-catalyzed C-H oxygenation of phenoxy silanols, they can be arduous. tandfonline.comnih.govsemanticscholar.org Research into novel catalytic systems that offer higher yields and perfect regioselectivity is crucial. This includes exploring new transition metal catalysts, ligand designs, and reaction conditions to improve upon existing protocols, such as those involving diazotization or organometallic intermediates. tandfonline.comnih.gov A comparative analysis of current enzymatic and chemical synthesis routes highlights the trade-offs that future research aims to address.

| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Areas for Future Improvement |

|---|---|---|---|

| Biocatalysis | Toluene dioxygenase (TDO), Dihydrocatechol dehydrogenase (DHCD) researchgate.net | Environmentally benign, high regioselectivity, mild conditions technion.ac.il | Enzyme stability, substrate scope, production scale-up |

| Chemical Synthesis (from Diazonium Salts) | Anilines, Copper Sulfate tandfonline.com | Utilizes readily available precursors | Yield, handling of diazonium intermediates, waste generation |

| Palladium-Catalyzed C-H Oxygenation | Phenoxy silanols, Pd(OPiv)₂, PhI(OAc)₂ nih.gov | High site selectivity, broad substrate scope nih.gov | Catalyst cost, oxidant efficiency, multi-step process |

Development of New Catalytic Applications for this compound in C-X Bond Formation

The presence of the iodine atom on the catechol framework makes this compound a particularly interesting candidate for catalysis, especially in reactions involving the formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. Future research is expected to leverage its unique electronic and structural features.

A significant area of exploration lies in hypervalent iodine catalysis . Aryl iodides are precursors to hypervalent iodine reagents, which are powerful oxidants used in a wide array of transformations. acs.orgacs.org this compound could serve as a pre-catalyst for in-situ generation of active iodine(III) or iodine(V) species. These catalysts could be applied to reactions such as the dearomatization of phenols, oxidation of alcohols, and C-H amination. rsc.org The catechol hydroxyl groups might modulate the reactivity and selectivity of the iodine center, an aspect that warrants detailed investigation. For instance, iodine-catalyzed systems have been shown to be effective in synthesizing benzoxazoles from catechols, a process involving C-O bond cleavage. nih.govrsc.org

Furthermore, this compound and its derivatives could function as ligands or ancillary components in transition metal catalysis . The diol moiety can chelate to metal centers, while the iodo-group can participate in oxidative addition or influence the electronic properties of the complex. This could lead to novel catalytic systems for cross-coupling reactions, such as the Sonogashira coupling for C-C bond formation or Ullmann-type couplings for C-N and C-O bond formation. researchgate.net The development of asymmetric catalytic reactions using chiral derivatives of this compound is another exciting frontier, aiming to create enantiopure molecules for various applications. frontiersin.orgnih.gov

Investigation of Advanced Material Applications Derived from this compound

The unique combination of a reactive catechol unit and a heavy iodine atom makes this compound a versatile building block for advanced materials. skoltech.rusigmaaldrich.com Future investigations are likely to explore its incorporation into polymers, functional surfaces, and nanomaterials.

The diol functionality is a classic precursor for polymer synthesis , enabling the formation of polyesters and polycarbonates. biosynth.com The presence of the iodine atom along the polymer backbone could impart unique properties, such as increased refractive index, enhanced thermal stability, or flame retardancy. Furthermore, the carbon-iodine bond serves as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to create smart or responsive materials.

In the realm of nanomaterials and surface chemistry , catechols are renowned for their strong adhesion to a wide variety of surfaces, inspired by the adhesive proteins of marine mussels. This property could be exploited to anchor this compound onto metal oxide nanoparticles, electrodes, or biomedical implants. The exposed iodo-group could then serve as a site for further chemical reactions, for instance, in the construction of sensors or catalytic surfaces. Research into self-assembled monolayers and functional coatings derived from this compound is a promising direction. mdpi.com